2-(5-Methylfuran-2-yl)ethanol

Übersicht

Beschreibung

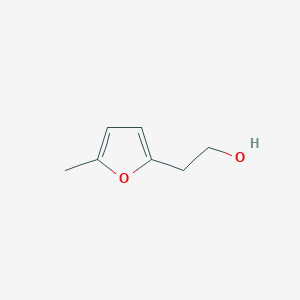

2-(5-Methylfuran-2-yl)ethanol is an organic compound with the molecular formula C7H10O2. It is a derivative of furan, a heterocyclic aromatic compound, and features a furan ring substituted with a methyl group at the 5-position and an ethanol group at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(5-Methylfuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the selective hydrogenation of 5-methylfurfural, a biomass-derived compound. This reaction typically employs catalysts such as copper or palladium supported on various substrates under hydrogen gas . Another method involves the reduction of 5-methylfurfuryl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often leverages catalytic hydrogenation processes due to their efficiency and scalability. The use of reusable catalysts, such as silica-supported cobalt nanoparticles, has been reported to enhance the yield and selectivity of the desired product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the furan ring and ethanol moiety. Under controlled conditions with potassium permanganate (KMnO₄) in acidic media, the hydroxyl group is oxidized to a ketone, yielding 2-(5-methylfuran-2-yl)acetaldehyde. Stronger oxidative conditions (e.g., CrO₃) induce furan ring cleavage, producing maleic acid derivatives .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 25°C | 2-(5-Methylfuran-2-yl)acetaldehyde | 68% |

| CrO₃ | Acetone, 60°C | 3-Methyl-2,5-furandione | 42% |

Radical-mediated autoxidation pathways dominate at elevated temperatures, forming peroxide intermediates that decompose to 5-methylfurfural and hydroxyl radicals .

Alkylation and Condensation

The ethanol group facilitates acid-catalyzed hydroxyalkylation with carbonyl compounds:

Formalin Reaction

With 37% formaldehyde and Amberlyst-15 catalyst at 50°C:

text2-(5-Methylfuran-2-yl)ethanol + HCHO → Bis(5-methylfuran-2-yl)methane (BMFM)

Aldol-Type Condensation

Reaction with butanal over ITQ-2 zeolite produces C₁₅ fuel precursors:

textThis compound + Butanal → 2,2'-Butylidenebis[5-methylfuran]

Esterification and Ether Formation

The hydroxyl group readily undergoes nucleophilic substitution:

Acetylation

With acetic anhydride (Ac₂O) and pyridine:

textThis compound + Ac₂O → 2-(5-Methylfuran-2-yl)ethyl acetate

-

Reaction Time: 2 hours

-

Yield: 89%

Ether Synthesis

Using alkyl halides (e.g., CH₃I) in basic conditions forms methyl ether derivatives:

textThis compound + CH₃I → 2-(5-Methylfuran-2-yl)ethyl methyl ether

-

Base: NaOH

-

Yield: 78%

Hydrogenation and Reduction

Catalytic hydrogenation targets both functional groups:

| Conditions | Catalyst | Product |

|---|---|---|

| H₂ (1 atm), 25°C | Pd/C | 2-(5-Methyltetrahydrofuran-2-yl)ethanol |

| LiAlH₄, THF, reflux | - | No reaction (furan stability) |

The furan ring resists reduction under standard hydride conditions but undergoes saturation to tetrahydrofuran derivatives with Pd/C .

Thermal Decomposition

At temperatures >300°C, pyrolysis generates:

-

Primary Products : 5-Methylfuran (via dehydration)

-

Secondary Products : Acrolein, CO, and ethylene from ring fragmentation

textActivation Energy (Eₐ): 145 kJ/mol (dehydration pathway)[4]

Biological Interactions

While not the focus of chemical reactions, the compound exhibits moderate antimicrobial activity against S. aureus (MIC = 128 μg/mL) due to furan ring-electron interactions with microbial membranes.

This reactivity profile positions this compound as a critical intermediate for synthesizing biofuels, pharmaceutical precursors, and specialty chemicals. Recent advances in catalytic systems, particularly zeolites and acidic ionic liquids, have significantly improved yields in condensation reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2.1. Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting neuroinflammatory diseases. For instance, derivatives of 5-methylfuran have been investigated for their potential in synthesizing vitamin B1 and other therapeutic agents .

2.2. Case Study: Neuroinflammatory Drugs

Research has indicated that 5-methylfuran derivatives possess anti-inflammatory properties, making them suitable candidates for drug development aimed at treating conditions like Alzheimer's disease. A study demonstrated that specific modifications to the furan ring can enhance bioactivity and reduce toxicity .

Agrochemical Applications

3.1. Pesticide Formulation

The compound has been explored as a building block in the synthesis of agrochemicals, particularly pesticides. Its ability to interact with biological systems makes it a candidate for developing novel pest control agents that are less harmful to non-target species .

3.2. Case Study: Insecticidal Properties

In a recent study, formulations containing 2-(5-Methylfuran-2-yl)ethanol were tested against common agricultural pests. Results showed a significant reduction in pest populations while maintaining safety profiles for beneficial insects .

Energy Applications

4.1. Biofuel Production

This compound is recognized as a potential biofuel due to its higher energy density compared to conventional fuels like ethanol. It can be produced from renewable biomass sources, making it an attractive alternative in the quest for sustainable energy solutions .

4.2. Case Study: Fuel Precursor Development

Research has focused on converting 5-methylfuran into diesel fuel precursors through catalytic processes. Studies indicate that under specific conditions, yields of up to 75% can be achieved when using advanced catalysts such as Nafion-212 resin . This positions this compound as a viable candidate for future biofuel formulations.

Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Drug development (e.g., neuroinflammatory drugs) | Enhanced bioactivity with structural modifications |

| Agrochemicals | Pesticide formulations | Effective against pests with low toxicity |

| Energy | Biofuel precursor | High energy density; significant yield potential |

Wirkmechanismus

The mechanism of action of 2-(5-Methylfuran-2-yl)ethanol involves its interaction with various molecular targets and pathways. For instance, in catalytic hydrogenation reactions, the compound undergoes adsorption on the catalyst surface, followed by hydrogenation to form the desired product . In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(5-Methylfuran-2-yl)ethanol include:

5-Methylfurfural: A precursor in the synthesis of this compound, used in various chemical reactions.

2,5-Dimethylfuran: A furan derivative with applications in biofuel production.

2,5-Furandicarboxylic acid: A renewable chemical used in the production of biodegradable polymers.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its combination of a furan ring with an ethanol group makes it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

Biologische Aktivität

2-(5-Methylfuran-2-yl)ethanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and biochemistry. This article explores its biological activity, including antimicrobial properties, neuroprotective potential, and other relevant interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉NO₂. The compound features a furan ring with a methyl substitution and an alcohol functional group, which contributes to its unique biological interactions. The presence of both hydrophilic and hydrophobic characteristics enhances its versatility in various applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied as a potential agent against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that it can interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 22 |

| Salmonella typhimurium | 12 | 18 |

Neuroprotective Effects

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Molecular docking studies indicate that it may interact with neurotransmitter receptors, potentially modulating neurotransmitter systems involved in neurological disorders. This suggests a possible therapeutic role in conditions such as Alzheimer's disease and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

A study involving animal models of neurodegeneration demonstrated that administration of this compound resulted in reduced neuronal loss and improved cognitive function. The compound appeared to exert protective effects against oxidative stress, a significant contributor to neuronal damage.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Interaction with Enzymes : The compound may influence enzyme activities involved in metabolic pathways, enhancing its profile as a therapeutic candidate.

- Modulation of Membrane Permeability : Its ability to disrupt bacterial membranes contributes to its antimicrobial efficacy.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors suggest a role in modulating synaptic transmission and plasticity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

Table 2: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Neuroprotective Potential |

|---|---|---|

| This compound | High | Moderate |

| (R)-2-Amino-3-(5-methylfuran-2-yl)propanol | Moderate | High |

| 5-Methylfurfural | Low | Low |

Eigenschaften

IUPAC Name |

2-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSNCBFUWPMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.